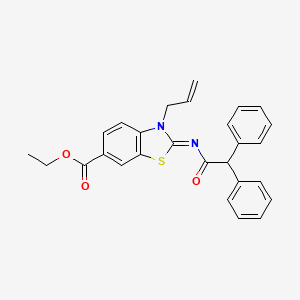

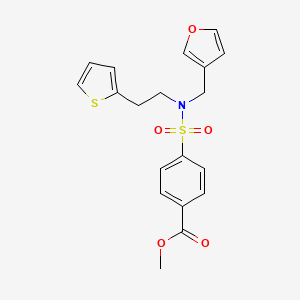

![molecular formula C11H10F3N3S B2511548 1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine CAS No. 1052559-51-9](/img/structure/B2511548.png)

1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. The presence of the trifluoromethylsulfanyl group suggests potential for increased biological activity and stability, making it an interesting subject for research in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in various studies. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate, with the optimization of reaction conditions such as the amount of base, solvent, temperature, and time to improve yield . Although the exact synthesis of "1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine" is not detailed, similar methodologies could potentially be applied, with adjustments for the introduction of the sulfanyl group.

Molecular Structure Analysis

Quantum mechanical calculations using Density Functional Theory (DFT) have been employed to study the molecular structure of related compounds. For example, the molecular structural parameters and vibrational frequencies of a similar molecule, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using DFT in the B3LYP approximation with various basis sets . These techniques could be used to analyze the molecular structure of "1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine" to predict its reactivity and stability.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from studies on similar compounds. The molecular electrostatic potential of related molecules has been mapped to predict sites of electrophilic and nucleophilic attack, which is crucial for understanding the chemical reactivity of the compound . Additionally, the intramolecular contacts and potential reaction pathways can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are of significant interest due to their implications in drug design. Important properties such as electric dipole moment, hyperpolarizability, and absorption wavelength can be computed using quantum chemical calculations . The thermodynamic properties and their temperature dependence are also analyzed to understand the stability of the compound under various conditions . The natural charges, frontier molecular orbitals, and other descriptors such as chemical hardness, potential, electronegativity, and electrophilicity provide a comprehensive understanding of the compound's behavior in a chemical environment .

Applications De Recherche Scientifique

Synthesis and Reactivity

1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine and its derivatives are primarily used in the synthesis of various heterocyclic compounds. These derivatives have been synthesized and characterized in studies focusing on their structural and reactive properties. For example, Xu Li-feng (2011) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a compound class demonstrating significant biological activity (Xu Li-feng, 2011). Similarly, Wu et al. (2010) explored the synthesis of pyrazolo[3,4-b]quinoline derivatives under solvent-free conditions, showcasing the compound's versatility in organic synthesis (Liqiang Wu, Suying Ma, Fu‐Lin Yan, Chunguang Yang, 2010).

Catalytic Applications

The compound and its derivatives have also been used as catalysts in various chemical reactions. For instance, Tayebi et al. (2011) utilized a related compound, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, as a recyclable catalyst for condensation reactions (S. Tayebi, Mojtaba Baghernejad, D. Saberi, K. Niknam, 2011).

Potential Anticancer Properties

A notable application of this compound is in the development of potential anticancer agents. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity, indicating the compound's relevance in medicinal chemistry (K. Chavva, S. Pillalamarri, V. Banda, S. Gautham, J. Gaddamedi, P. Yedla, C. Kumar, N. Banda, 2013).

Propriétés

IUPAC Name |

2-[[4-(trifluoromethylsulfanyl)phenyl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3S/c12-11(13,14)18-9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGGVPEMHNJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)N)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

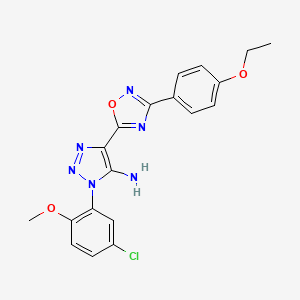

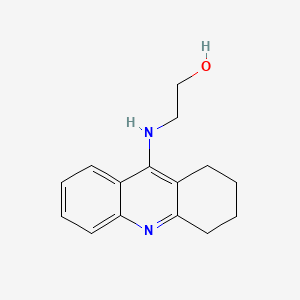

![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2511467.png)

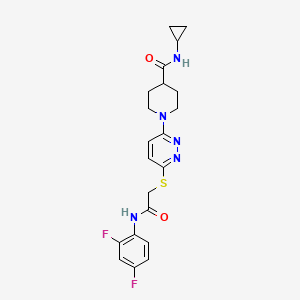

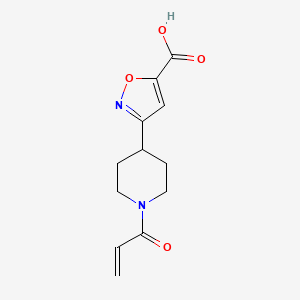

![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)

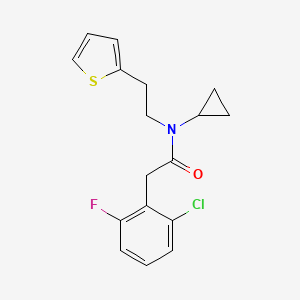

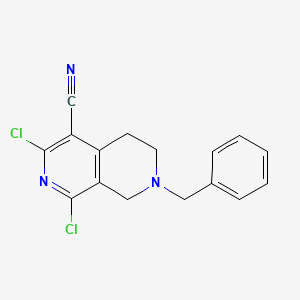

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)

![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)

![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)